

# Trk-IN-7: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of the Potent Tropomyosin Receptor Kinase Inhibitor

This technical guide provides a detailed overview of **Trk-IN-7**, a potent inhibitor of Tropomyosin Receptor Kinases (Trk). It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, biological activity, and mechanism of action. This document includes detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to facilitate further research and application.

# **Core Chemical and Physical Properties**

**Trk-IN-7** is a small molecule inhibitor belonging to the class of protein kinase modulators. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.



Property	Value	Reference
IUPAC Name	Not explicitly available in search results.	
Synonyms	Compound I-6	[1][2][3]
CAS Number	2383011-61-6	[1][3]
Chemical Formula	C18H17FN6O2	[3]
Molecular Weight	368.36 g/mol	[1][3]
SMILES	FC1=CN=C(O[C@H]2C INVALID-LINKNC3=O)C( INVALID-LINKC)=C1	[1][3]
Physical State	Solid powder (Assumed based on storage/shipping information)	[1][4]
Storage	Store at -20°C for up to 3 years (powder); -80°C for up to 1 year (in solvent).	[4]
Shipping	Shipped at room temperature in the continental US.	[1][3]

## **Biological Activity and Selectivity**

**Trk-IN-7** is a highly potent pan-Trk inhibitor, demonstrating significant activity against all three isoforms of the Trk family (TrkA, TrkB, and TrkC). Furthermore, it exhibits inhibitory effects on Anaplastic Lymphoma Kinase (ALK) and its clinically relevant resistance mutants.

### **Trk Inhibitory Profile**

The inhibitor shows nanomolar potency against the primary Trk receptor tyrosine kinases.



Target	IC50 Value	Reference
TrkA	<25 nM	[1]
TrkB	<5 nM	[1]
TrkC	<25 nM	[1]
Overall Range	0.25 - 10 nM	[1][2][3]

#### **ALK Inhibitory Profile**

**Trk-IN-7** is also effective against the EML4-ALK fusion protein and several acquired resistance mutations in the ALK kinase domain.

Target	IC50 Value	Reference
EML4-ALK	<15 nM	[1][2][3]
ALK G1202R	5 - 50 nM	[1][2][3]
ALK C1156Y	5 - 50 nM	[1][2][3]
ALK R1275Q	5 - 50 nM	[1][2][3]
ALK F1174L	5 - 50 nM	[1][2][3]
ALK L1197M	5 - 50 nM	[1][2][3]
ALK G1269A	5 - 50 nM	[1][2][3]

# **Mechanism of Action and Signaling Pathways**

The Trk family of receptors (TrkA, TrkB, TrkC) are transmembrane receptor tyrosine kinases crucial for neuronal survival, differentiation, and plasticity.[5] They are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[5][6][7] Upon ligand binding, Trk receptors dimerize and autophosphorylate, triggering the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCy pathways.[5][8][9] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[6][9]

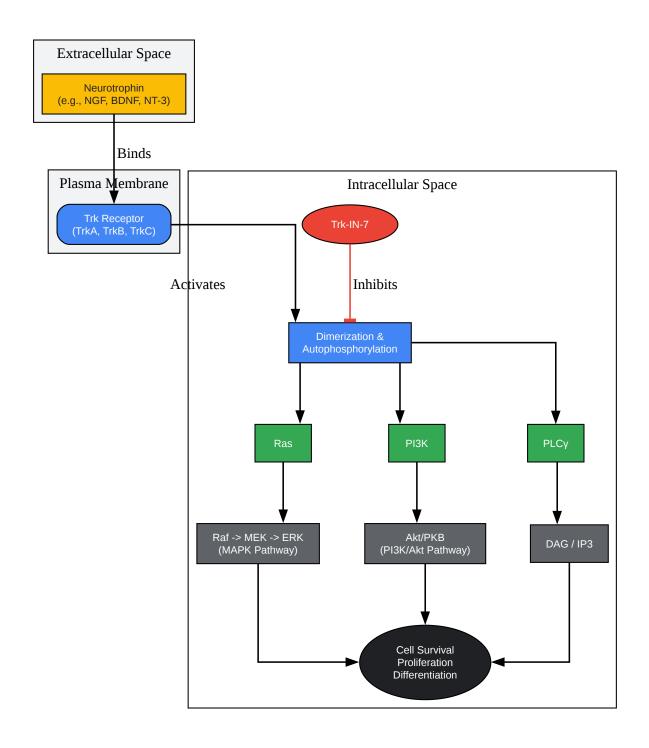


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In various cancers, chromosomal rearrangements can lead to the formation of NTRK gene fusions.[7] These fusion events result in constitutively active, ligand-independent Trk chimeric proteins that drive oncogenic signaling.[7] **Trk-IN-7** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its phosphorylation and downstream signaling.[10] This inhibition of aberrant Trk signaling leads to the suppression of tumor cell growth and induction of apoptosis in Trk-fusion positive cancers. [11]





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Trk-IN-7 inhibits neurotrophin-activated signaling pathways.



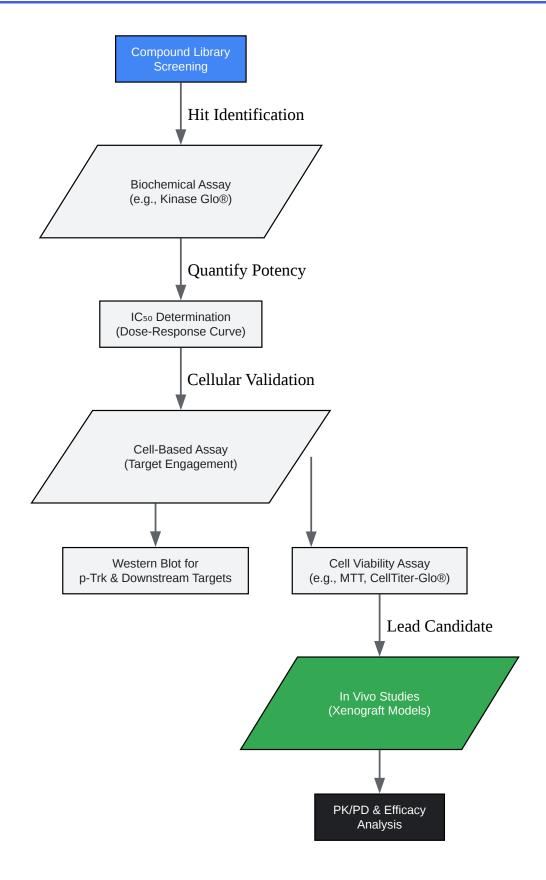
## **Experimental Protocols and Workflows**

To facilitate the characterization and evaluation of **Trk-IN-7** and similar kinase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cellular Western blot analysis to assess target engagement and downstream signaling inhibition.

#### **General Workflow for Kinase Inhibitor Profiling**

The process of characterizing a novel kinase inhibitor like **Trk-IN-7** typically follows a multistage approach, from initial high-throughput screening to detailed cellular and in vivo analysis.





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